2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazepine core, followed by the introduction of the ethyl, fluoro, and propan-2-yloxy groups. The key steps include:
Formation of the Benzoxazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The ethyl, fluoro, and propan-2-yloxy groups are introduced through various reactions, such as alkylation, halogenation, and etherification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives with varying functional groups. Examples include:
- 2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid .
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl .
Uniqueness
What sets 2-ethyl-4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FNO5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-ethyl-4-[2-(3-fluoro-4-propan-2-yloxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H22FNO5/c1-4-18-22(27)24(21(26)15-7-5-6-8-19(15)29-18)12-17(25)14-9-10-20(16(23)11-14)28-13(2)3/h5-11,13,18H,4,12H2,1-3H3 |
InChI Key |
DRRBTNXJWOGFOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC(C)C)F |
Origin of Product |
United States |
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